

Application Notes and Protocols: Identifying Off-Targets of FT3967385 Using Mass Spectrometry

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Compound of Interest

Compound Name: FT3967385

Cat. No.: B12413795

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Abstract

FT3967385 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key negative regulator of mitophagy.^{[1][2]} While highly selective, a comprehensive understanding of its potential off-targets is crucial for its therapeutic development and for interpreting preclinical and clinical data. This document provides detailed application notes and protocols for identifying off-targets of **FT3967385** using two powerful mass spectrometry-based proteomics approaches: Competitive Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP). These methods offer robust platforms for assessing the proteome-wide selectivity of covalent inhibitors in a cellular context.

Introduction to FT3967385 and Off-Target Identification

FT3967385 is an N-cyano pyrrolidine-based covalent inhibitor that targets a cysteine residue in the active site of USP30.^{[1][2]} USP30 is a deubiquitinase localized to the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby suppressing the PINK1/Parkin-mediated mitophagy pathway.^{[1][3][4][5]} Inhibition of USP30 by **FT3967385** enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria.^{[1][2]} This mechanism of action holds therapeutic promise for neurodegenerative

diseases such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.^{[6][7]}

Despite its high selectivity for USP30, the reactive nature of covalent inhibitors necessitates a thorough evaluation of their off-target engagement. Off-target interactions can lead to unexpected pharmacology, toxicity, or provide opportunities for drug repurposing. Mass spectrometry-based proteomics has emerged as an indispensable tool for unbiased, proteome-wide identification of small molecule-protein interactions.

This application note details two complementary mass spectrometry workflows for identifying the off-targets of **FT3967385**:

- **Competitive Activity-Based Protein Profiling (ABPP):** This chemical proteomics approach utilizes a cysteine-reactive probe to profile the engagement of **FT3967385** with other cysteine-containing proteins in the proteome.
- **Thermal Proteome Profiling (TPP):** This method assesses the thermal stability of proteins on a proteome-wide scale. The binding of a ligand, such as **FT3967385**, can alter the thermal stability of its targets, allowing for their identification.

Signaling Pathway: USP30 in PINK1/Parkin-Mediated Mitophagy

The following diagram illustrates the central role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of action of **FT3967385**.

Figure 1: Role of USP30 in Mitophagy and Inhibition by **FT3967385**.

Data Presentation: Hypothetical Off-Target Profile of **FT3967385**

The following tables summarize hypothetical quantitative data for potential off-targets of **FT3967385** identified by Competitive ABPP and TPP. This data is illustrative and serves to demonstrate how results from these experiments can be presented.

Table 1: Hypothetical Off-Targets of **FT3967385** Identified by Competitive ABPP

Protein Target	UniProt ID	Function	IC50 (μM) vs. Cysteine- Reactive Probe	Notes
USP30	Q70CQ3	Deubiquitinase, Mitophagy Regulator	0.05	On-target
USP7	Q93009	Deubiquitinase, DNA repair, epigenetics	5.2	Structurally related USP
UCHL1	P09936	Deubiquitinase, neuronal maintenance	12.8	Abundant neuronal deubiquitinase
Cathepsin B	P07858	Cysteine protease, lysosomal degradation	> 50	Common off- target for covalent inhibitors
Aldehyde Dehydrogenase 2	P05091	Enzyme, alcohol metabolism	25.6	Contains a reactive cysteine

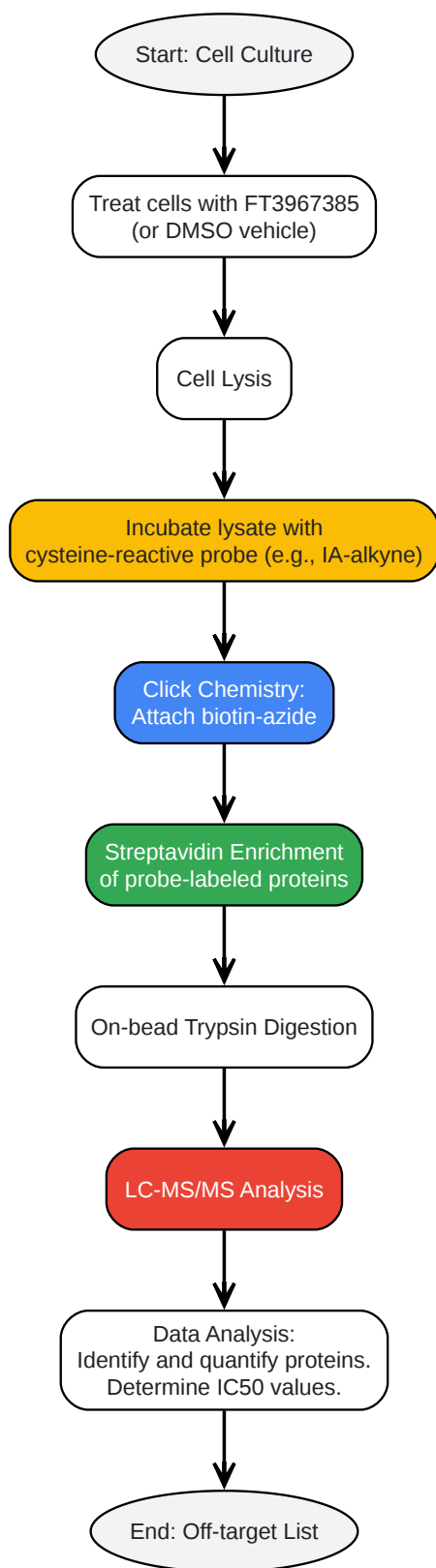
Table 2: Hypothetical Off-Targets of **FT3967385** Identified by Thermal Proteome Profiling (TPP)

Protein Target	UniProt ID	Function	Thermal Shift (ΔT_m , °C) at 10 μM	p-value
USP30	Q70CQ3	Deubiquitinase, Mitophagy Regulator	+5.8	< 0.001
USP11	Q9Y5K6	Deubiquitinase, DNA repair	+2.1	0.045
Peroxiredoxin-2	P32119	Antioxidant enzyme	-1.5	0.038
GAPDH	P04406	Glycolysis	No significant shift	> 0.05

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify cysteine-reactive off-targets of **FT3967385** by competing its binding against a broad-spectrum cysteine-reactive probe.



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Figure 2: Workflow for Competitive ABPP.

Materials:

- Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
- Cell culture medium and supplements
- **FT3967385**
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne)
- Biotin-azide
- Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)
- Streptavidin-coated magnetic beads
- Wash buffers (e.g., PBS with 0.1% SDS)
- Trypsin (mass spectrometry grade)
- LC-MS/MS system

Protocol:

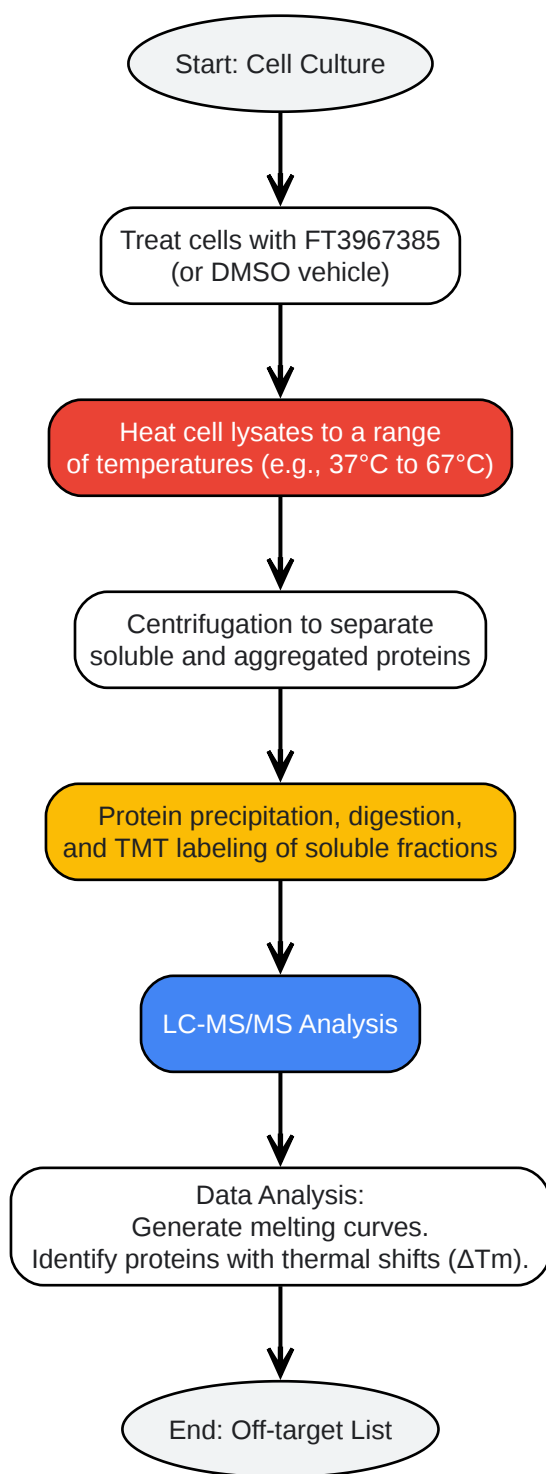
- Cell Culture and Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with varying concentrations of **FT3967385** (e.g., 0.1 nM to 100 μ M) or DMSO for 1-2 hours.
- Cell Lysis:
 - Harvest and wash cells with cold PBS.

- Lyse cells in lysis buffer on ice for 30 minutes.
- Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration of the supernatant.
- Probe Labeling:
 - Incubate the clarified lysate with the cysteine-reactive probe (e.g., 100 µM iodoacetamide-alkyne) for 1 hour at room temperature.
- Click Chemistry:
 - Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate to the lysate.
 - Incubate for 1 hour at room temperature.
- Enrichment of Labeled Proteins:
 - Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour with rotation at room temperature.
 - Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
- On-Bead Digestion:
 - Resuspend the beads in a digestion buffer.
 - Reduce and alkylate the proteins on the beads.
 - Digest the proteins with trypsin overnight at 37°C.
- LC-MS/MS Analysis:
 - Collect the supernatant containing the tryptic peptides.
 - Analyze the peptides by LC-MS/MS.

- Data Analysis:
 - Identify and quantify proteins using a suitable proteomics software (e.g., MaxQuant).
 - Determine the relative abundance of each identified protein in the **FT3967385**-treated samples compared to the DMSO control.
 - Calculate IC₅₀ values for the displacement of the probe by **FT3967385** for each identified protein. Proteins with low IC₅₀ values are considered potential off-targets.

Thermal Proteome Profiling (TPP)

This protocol identifies proteins that are thermally stabilized or destabilized upon binding to **FT3967385**.



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Figure 3: Workflow for Thermal Proteome Profiling.

Materials:

- Cell line of interest
- Cell culture medium and supplements
- **FT3967385**
- DMSO (vehicle control)
- Lysis buffer (e.g., PBS with protease inhibitors)
- TMT (Tandem Mass Tag) labeling reagents
- LC-MS/MS system

Protocol:

- Cell Culture and Lysis:
 - Culture cells to ~80% confluency.
 - Harvest and wash cells with cold PBS.
 - Lyse cells by methods such as freeze-thaw cycles in a suitable lysis buffer.
 - Clarify lysate by ultracentrifugation.
- Drug Treatment:
 - Divide the lysate into two aliquots: one for treatment with **FT3967385** (e.g., 10 μ M) and one for the DMSO vehicle control.
 - Incubate for 30 minutes at room temperature.
- Thermal Challenge:
 - Aliquot the treated and control lysates into PCR tubes for each temperature point in a thermal gradient (e.g., 10 temperatures from 37°C to 67°C).

- Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at room temperature.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble proteins.
- Sample Preparation for Mass Spectrometry:
 - Perform protein precipitation (e.g., with acetone) on the soluble fractions.
 - Resuspend the protein pellets, reduce, alkylate, and digest with trypsin.
 - Label the resulting peptides from each temperature point with different TMT reagents.
 - Pool the labeled peptides.
- LC-MS/MS Analysis:
 - Analyze the pooled, labeled peptides by LC-MS/MS.
- Data Analysis:
 - Identify and quantify the relative abundance of each protein at each temperature point using proteomics software.
 - Normalize the data and plot the relative soluble protein abundance as a function of temperature to generate melting curves for each protein.
 - Fit the curves to a sigmoidal function to determine the melting temperature (T_m) for each protein in both the treated and control samples.
 - Calculate the thermal shift (ΔT_m) for each protein. Proteins with a statistically significant ΔT_m are considered potential direct or indirect targets of **FT3967385**.

Conclusion

The mass spectrometry-based methods of Competitive ABPP and TPP provide powerful and complementary approaches for the comprehensive identification of **FT3967385** off-targets. Competitive ABPP is particularly well-suited for identifying other cysteine-reactive proteins that may interact with **FT3967385**, while TPP offers an unbiased assessment of target engagement based on changes in protein stability. The detailed protocols provided herein offer a starting point for researchers to implement these techniques in their own laboratories. A thorough understanding of the off-target profile of **FT3967385** will be invaluable for its continued development as a potential therapeutic agent.

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References

- 1. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]
- 6. USP30 loss or inhibition enhances mitophagy in Parkinson's disease mouse model | BioWorld [bioworld.com]
- 7. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
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